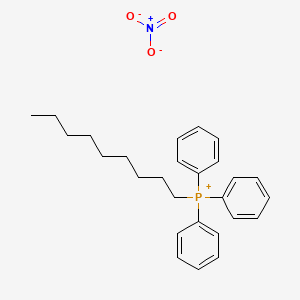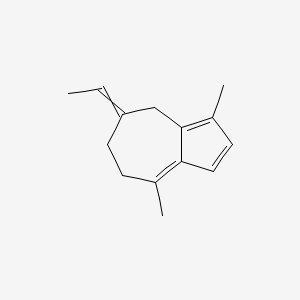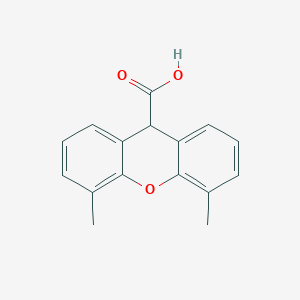
4,5-dimethyl-9H-xanthene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 53927027” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing data on the properties, biological activities, safety, and toxicity of various compounds. CID 53927027 is a unique compound with specific characteristics and applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of CID 53927027 involves a series of chemical reactions under controlled conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and purification steps. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of CID 53927027 is scaled up using large reactors and continuous flow processes. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
CID 53927027 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, affecting its stability and reactivity.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in the reactions of CID 53927027 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of CID 53927027 depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
CID 53927027 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent and intermediate in organic synthesis, enabling the development of new molecules and materials.
Biology: In biological research, CID 53927027 is used to study cellular processes, enzyme functions, and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including drug development and the study of disease mechanisms.
Industry: CID 53927027 is used in various industrial processes, such as the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of CID 53927027 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed mechanism of action depends on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 53927027 can be identified using chemical databases such as PubChem. These compounds share structural similarities and may have related properties and applications. Examples of similar compounds include:
- CID 5090
- CID 12345
- CID 67890
Uniqueness
CID 53927027 is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Conclusion
CID 53927027 is a versatile compound with significant importance in various fields of science and industry Its unique properties, preparation methods, and wide range of applications make it a valuable asset for researchers and industrial practitioners
Propiedades
Fórmula molecular |
C16H14O3 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
4,5-dimethyl-9H-xanthene-9-carboxylic acid |
InChI |
InChI=1S/C16H14O3/c1-9-5-3-7-11-13(16(17)18)12-8-4-6-10(2)15(12)19-14(9)11/h3-8,13H,1-2H3,(H,17,18) |
Clave InChI |
IOMVKHWDGLQUEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(C3=CC=CC(=C3O2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
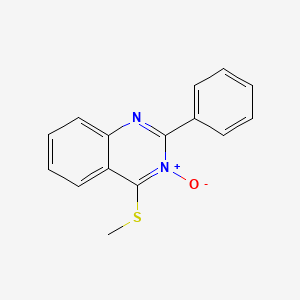
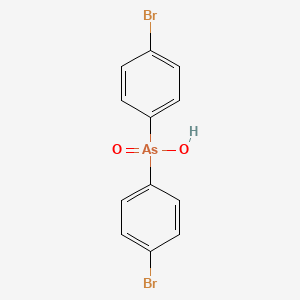
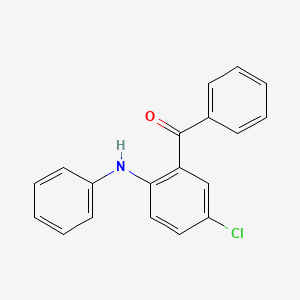

![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
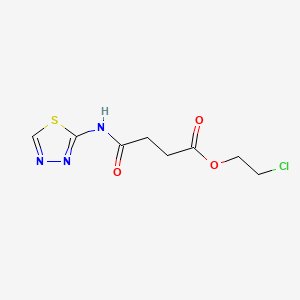
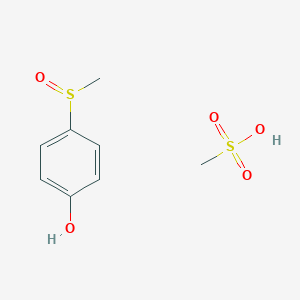
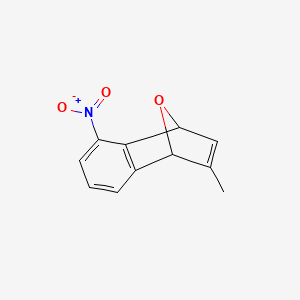
phosphoryl}propanoic acid](/img/structure/B14315106.png)
